4-Hydrazinyl-1-methylpiperidine
Overview
Description
4-Hydrazinyl-1-methylpiperidine is a heterocyclic organic compound with the molecular formula C6H15N3. It is a derivative of piperidine, featuring a hydrazine group at the fourth position and a methyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with hydrazine. One common method includes the use of tert-butyl N-(1-Methyl-piperidin-4-ylidene)-hydrazinecarboxylate as an intermediate, which is then treated with borane in tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydrazones, substituted piperidines, and other nitrogen-containing heterocycles .
Scientific Research Applications
4-Hydrazinyl-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-1-methylpiperidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the modification of protein functions. This can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 4-Hydrazinyl-1-methylpiperidine hydrochloride
- 4-Hydrazino-N-methylpiperidine
- 1-Methyl-4-piperidone
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
(1-methylpiperidin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c1-9-4-2-6(8-7)3-5-9/h6,8H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUCKVZTSXHESM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448280 | |
Record name | 4-HYDRAZINYL-1-METHYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51304-64-4 | |
Record name | 4-HYDRAZINYL-1-METHYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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